Arteannuin N

Descripción general

Descripción

Arteannuin N is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its counterparts, exhibits a unique chemical structure characterized by a peroxide bridge, which is crucial for its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Arteannuin N typically involves the extraction of artemisinin from Artemisia annua, followed by chemical modifications. The process begins with the isolation of artemisinin, which is then subjected to various chemical reactions to produce this compound. These reactions often include oxidation, reduction, and cyclization steps under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Artemisia annua, followed by extraction and purification processes. Advanced techniques such as supercritical CO2 extraction and green solvent extraction are employed to enhance yield and purity. The extracted artemisinin is then chemically modified to produce this compound, ensuring consistency and scalability in production.

Análisis De Reacciones Químicas

Types of Reactions: Arteannuin N undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under specific pH and temperature conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have indicated that Arteannuin N and related compounds may possess antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19.

- Mechanisms of Action : this compound may inhibit viral replication by blocking the interaction between the viral spike protein and human ACE2 receptors, thus preventing viral entry into cells. Additionally, it may interfere with the NF-κB signaling pathway, which is crucial for inflammatory responses during viral infections .

- Efficacy Studies : In vitro studies have shown that this compound exhibits significant antiviral activity against SARS-CoV-2. For instance, artesunate (a derivative) demonstrated a strong inhibitory effect on viral infection in human lung cancer cells . Furthermore, combination therapies involving this compound have shown enhanced efficacy against the virus compared to monotherapies .

Anticancer Properties

This compound has been investigated for its potential anticancer effects across various cancer types.

- Targeting Cancer Pathways : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as PI3K-Akt and NF-κB . It has shown promise in inhibiting the growth of prostate cancer cells and enhancing the efficacy of other chemotherapeutic agents .

-

Case Studies :

- A study highlighted that this compound reduced tumor growth in animal models of leukemia by targeting neprilysin, a protease implicated in cancer progression .

- Another investigation reported that it could enhance TRAIL-mediated cytotoxicity in cervical cancer cells, suggesting its role as an adjunct therapy in cancer treatment .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

- Mechanisms : The compound appears to inhibit amyloidogenesis and neuroinflammation by modulating NF-κB and inflammasome pathways . This action could mitigate cognitive decline associated with Alzheimer's disease.

Pharmacological Insights

The pharmacological profile of this compound is still being elucidated through computational methods and experimental validation.

- Target Identification : Reverse docking studies have identified neprilysin as a significant target for this compound. This protease is involved in various physiological processes and is a candidate for therapeutic intervention in both cancer and neurodegenerative diseases .

- Chemical Interactions : The binding affinity of this compound to neprilysin was assessed using molecular docking techniques, revealing a favorable interaction profile that warrants further investigation into its clinical applications .

Comparative Efficacy with Other Treatments

A comparative analysis of this compound with other antimalarial agents shows that it may offer unique advantages.

| Treatment | Efficacy Against Malaria | Antiviral Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | High | High |

| Artemisinin | High | Moderate | Moderate |

| Artesunate | High | Very High | Moderate |

Mecanismo De Acción

The mechanism of action of Arteannuin N involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bridge. This leads to oxidative stress in target cells, causing damage to cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways, including the inhibition of key enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Artemisinin: The parent compound with potent antimalarial activity.

Artesunate: A water-soluble derivative used in severe malaria treatment.

Artemether: A lipid-soluble derivative with rapid action against malaria.

Arteannuin B: Another sesquiterpene lactone with antitumor properties.

Arteannuin N stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.

Actividad Biológica

Arteannuin N, a sesquiterpene lactone derived from the plant Artemisia annua, has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is part of a larger family of compounds known as artemisinins, which are primarily recognized for their antimalarial properties. However, recent studies suggest that this compound exhibits a range of biological activities beyond its antimalarial effects, including anti-inflammatory, anticancer, and immunomodulatory properties.

The biological activities of this compound are mediated through various mechanisms:

- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth by inducing apoptosis and senescence in cancer cells. In a study involving Balb/c mice with 4T1 mammary carcinoma cells, this compound significantly reduced tumor size when administered intraperitoneally at a dosage of 25 mg/kg body weight .

- Autophagy Induction : this compound promotes autophagy in cancer cells through the endoplasmic reticulum (ER) stress response. This was evidenced by increased levels of autophagy-related proteins such as ATG5, ATG7, and Beclin-1 in treated cells .

- Immunomodulation : The compound exhibits immunosuppressive effects by modulating cytokine production. For instance, it has been reported to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Antitumor Activity : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce ER stress was linked to enhanced autophagic flux and subsequent tumor suppression .

- Anti-inflammatory Effects : Research indicated that this compound could suppress inflammation by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's cytotoxic effects were associated with the activation of apoptosis pathways and inhibition of survival signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a murine model of breast cancer, treatment with this compound led to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues following treatment .

- Case Study 2 : A clinical observation noted that patients treated with formulations containing Artemisia annua derivatives exhibited improved outcomes in terms of tumor reduction and overall survival rates when combined with standard chemotherapy regimens .

Comparative Data Table

The following table summarizes the biological activities and mechanisms associated with this compound:

Propiedades

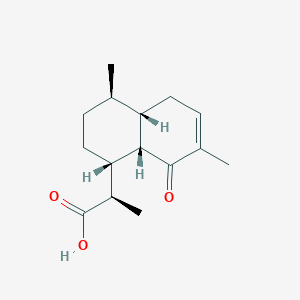

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDIAJDXEYNLGO-WSLQDRLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.